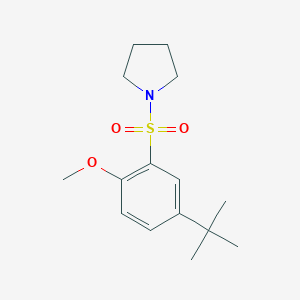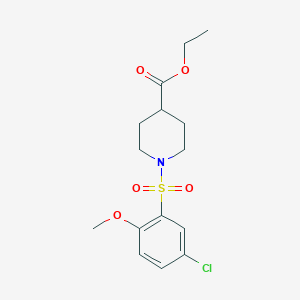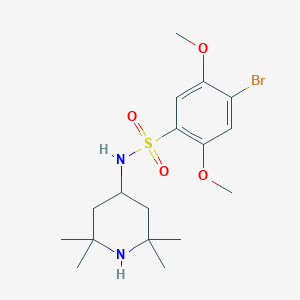![molecular formula C19H24N2O3S B225028 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, also known as MDP-2-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine acts as a dopamine transporter ligand by binding to the dopamine transporter and inhibiting dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have both therapeutic and recreational effects. Additionally, this compound has been shown to bind to sigma receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased dopamine levels in the synapse, increased locomotor activity, and potential neuroprotective effects. Studies have also shown that this compound may have antidepressant effects and may be a potential treatment for depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its potential neuroprotective effects, and its ability to act as a radioligand for imaging studies. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, including its use as a potential treatment for neurodegenerative diseases, its potential as a radioligand for imaging studies, and its potential as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine can be synthesized using several methods, including the reduction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine, the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine, and the reaction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine with sodium hydride and iodomethane. The most commonly used method involves the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several potential applications in scientific research, including its use as a dopamine transporter ligand, a sigma receptor ligand, and a potential treatment for neurodegenerative diseases. Studies have shown that this compound has high affinity for the dopamine transporter and can be used as a radioligand for imaging studies. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for Parkinson's disease and other neurodegenerative diseases.
Eigenschaften
Molekularformel |
C19H24N2O3S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
3-[1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-11-18(24-3)19(12-15(14)2)25(22,23)21-10-5-4-8-17(21)16-7-6-9-20-13-16/h6-7,9,11-13,17H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
LDIQUBQCZXVWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)





